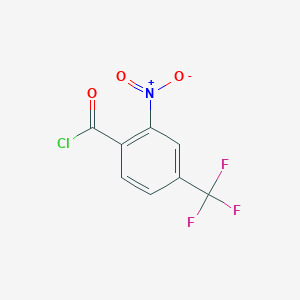

2-Nitro-4-(trifluoromethyl)benzoyl chloride

Description

Propriétés

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYUKTBJHGSJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558919 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81108-81-8 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

2-Nitro-4-(trifluoromethyl)benzoyl chloride can be synthesized through several methods:

Chlorination of 2-Nitro-4-(trifluoromethyl)benzoic acid: This method involves the reaction of 2-Nitro-4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions.

Chlorination of 2-Nitro-4-(trifluoromethyl)benzyl alcohol or amine: This method involves the chlorination of 2-Nitro-4-(trifluoromethyl)benzyl alcohol or 2-Nitro-4-(trifluoromethyl)benzyl amine using thionyl chloride or phosphorus trichloride (PCl3) as chlorinating agents.

Analyse Des Réactions Chimiques

2-Nitro-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.

Applications De Recherche Scientifique

2-Nitro-4-(trifluoromethyl)benzoyl chloride is widely used in scientific research, particularly in:

Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Proteomics research: The compound is used in the modification of proteins and peptides to study their structure and function.

Material science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The nitro group and trifluoromethyl group enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS: 886496-83-9)

- Structural Differences : Substitution pattern differs, with chlorine at the 3-position and trifluoromethyl at the 5-position (meta to each other).

2-Fluoro-4-(trifluoromethyl)benzoyl chloride (CAS: 126917-10-0)

- Structural Differences : Fluorine replaces the nitro group at the 2-position.

- Physicochemical Properties : Molecular weight = 226.555 g/mol; InChIKey = OOAHPLWBUUTFMV-UHFFFAOYSA-N .

- Reactivity : Fluorine’s weaker electron-withdrawing effect compared to nitro may result in lower reactivity in acylations.

- Analytical Data : Mass spectrometry (EI) profiles are available through NIST, aiding in identification .

2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS: 1261731-24-1)

- Structural Differences : Features a trifluoromethoxy (-OCF₃) group at the 5-position and chlorine at the 2-position.

- Electronic Effects : The trifluoromethoxy group is less electron-withdrawing than trifluoromethyl, altering resonance and inductive effects.

- Applications : Likely used in specialty chemical synthesis, though detailed data are lacking .

2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride

- Functional Group : Sulfonyl chloride (-SO₂Cl) replaces the benzoyl chloride (-COCl) group.

- Physicochemical Properties :

- Reactivity : Sulfonyl chlorides are less reactive in nucleophilic substitutions than benzoyl chlorides, favoring sulfonamide or sulfonate ester formation.

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Activité Biologique

2-Nitro-4-(trifluoromethyl)benzoyl chloride (NTBC) is a compound that has garnered attention for its biological activity, particularly in the context of medical applications and synthetic chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzoyl chloride moiety. The trifluoromethyl group enhances lipophilicity, which is crucial for biological interactions.

Synthesis

The synthesis of NTBC typically involves the reaction of 2-nitro-4-trifluoromethylbenzoic acid with thionyl chloride. This reaction produces the corresponding acyl chloride, which can then be used in various chemical transformations:

Antimicrobial Properties

NTBC has been studied for its potential antimicrobial activity. Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of NTBC have shown efficacy against various bacterial strains, suggesting that NTBC may also possess similar properties due to its structural features.

Case Studies

- Inhibition Studies : A study involving the use of NTBC in patients suffering from tyrosinemia type I highlighted its role as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine catabolism. The administration of NTBC resulted in decreased levels of toxic metabolites in urine, indicating its effectiveness in managing the condition .

- NMR Spectroscopy Analysis : Another investigation utilized and NMR spectroscopy to identify NTBC and its metabolites in urine samples from treated patients. The study confirmed the stability of the trifluoromethyl group during metabolic processes, which is essential for maintaining biological activity .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups, such as nitro and trifluoromethyl groups, significantly influences the biological activity of benzoyl derivatives. Research shows that these groups enhance the compound's ability to interact with biological targets, potentially leading to increased potency against certain pathogens .

Comparative Biological Activity

A comparative analysis reveals that compounds structurally related to NTBC often exhibit varying degrees of biological activity based on their substituents. For example:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 81108-81-8 | Trifluoromethyl enhances lipophilicity | Potential antibacterial activity |

| 2-Chloro-5-nitrobenzoyl chloride | 25784-91-2 | Contains chlorine instead of fluorine | Moderate antibacterial activity |

| 4-Bromo-2-nitrobenzoyl chloride | 112734-21-1 | Bromine substituent | Lower activity compared to NTBC |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.